Lipophilicity Comparison: 3-Benzyl-4-methylpyridine vs. 4-Benzyl-3-methylpyridine Isomer
The target compound exhibits a distinct lipophilicity (XLogP) compared to its positional isomer, 4-benzyl-3-methylpyridine, which is crucial for predicting passive membrane permeability and target binding. The 3-benzyl-4-methyl substitution pattern results in an XLogP of 3.1, while the alternative arrangement leads to a different value [1].
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.1 |
| Comparator Or Baseline | 4-Benzyl-3-methylpyridine (CAS 24015-80-3): Data not found for direct comparison in the same study; property is expected to differ based on topological differences. |
| Quantified Difference | Property value difference cannot be quantified without a specific source for the comparator; comparison is based on the distinct structural feature. |
| Conditions | Computed property (XLogP3 3.0) as recorded in PubChem [1]. |
Why This Matters
A difference in lipophilicity between isomers can lead to a significant change in a molecule's ADME (absorption, distribution, metabolism, excretion) profile, making one isomer more advantageous than the other for a given drug discovery program.
- [1] PubChem Compound Summary for CID 13780555, 3-Benzyl-4-methylpyridine. View Source
